

Protocol for Molecular Docking Simulation of PU141 with p300 Histone Acetyltransferase

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Compound of Interest

Compound Name: PU141

Cat. No.: B12428667

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Application Note

This document provides a comprehensive protocol for conducting a molecular docking simulation of the inhibitor **PU141** with its target, the p300 histone acetyltransferase (HAT). **PU141** is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of the p300/CBP HAT family, which are crucial regulators of chromatin structure and gene expression. [1][2] Dysregulation of p300 HAT activity is implicated in various diseases, including cancer, making it a significant therapeutic target.[2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This protocol is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling.

The following sections detail the necessary steps for preparing the ligand (**PU141**) and the receptor (p300 HAT), performing the docking simulation using AutoDock Vina, and analyzing the results. Adherence to this protocol will enable the generation of reproducible and reliable in-silico data to understand the binding mode of **PU141** and to guide further drug design and optimization efforts.

Experimental Protocols

Software and Hardware Requirements

- Molecular Modeling Software:

- AutoDock Tools (ADT): Version 1.5.6 or later (for preparing protein and ligand files).
- AutoDock Vina: Version 1.1.2 or later (for performing the molecular docking).
- PyMOL or UCSF Chimera: For visualization and analysis of docking results.
- Open Babel: (Optional) For file format conversions.
- Hardware: A standard workstation with a multi-core processor is sufficient for this protocol. For large-scale virtual screening, a high-performance computing cluster is recommended.

Ligand Preparation (PU141)

- Obtain Ligand Structure:
 - The chemical structure of **PU141** is represented by the SMILES string: FC(F)(F)C1=CC=C(CN2C3=C(C=CN=C3)SC2=O)C=C1.
 - Use a chemical drawing tool like ChemDraw or an online converter to generate a 3D structure from the SMILES string and save it in a common format (e.g., MOL or SDF).
- Prepare Ligand for Docking:
 - Open AutoDock Tools (ADT).
 - Go to Ligand -> Input -> Open and select the **PU141** structure file.
 - ADT will automatically add hydrogens and compute Gasteiger charges.
 - Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.
 - Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

Receptor Preparation (p300 HAT)

- Obtain Receptor Structure:
 - Download the crystal structure of the p300 HAT domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3BIY. This structure is of the human p300 HAT domain

in complex with a bisubstrate inhibitor.

- Prepare Receptor for Docking:
 - Open the PDB file (3BIY.pdb) in ADT.
 - Remove water molecules and any co-crystallized ligands and cofactors.
 - Add polar hydrogens by going to Edit -> Hydrogens -> Add.
 - Compute Kollman charges by going to Edit -> Charges -> Add Kollman Charges.
 - Merge non-polar hydrogens.
 - Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

Grid Generation

- Define the Binding Site:
 - With the prepared p300 receptor loaded in ADT, go to Grid -> Grid Box.
 - A grid box will appear around the protein. Center the grid box on the active site of the p300 HAT domain. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature. For PDB ID 3BIY, the active site is a well-defined pocket.
 - Adjust the size of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely. A recommended grid box size is 60 x 60 x 60 Å.
- Generate Grid Parameter File:
 - Once the grid box is appropriately positioned and sized, go to File -> Close saving current to save the grid box dimensions.

- This information will be used by AutoDock Vina to define the search space for the docking simulation.

Molecular Docking with AutoDock Vina

- Create a Configuration File:
 - Create a text file named conf.txt.
 - In this file, specify the paths to the prepared receptor and ligand files, and the coordinates of the grid box.
- Run the Docking Simulation:
 - Open a terminal or command prompt.
 - Navigate to the directory containing the prepared files and the configuration file.
 - Execute the following command:
 - AutoDock Vina will perform the docking simulation and save the results in docking_results.pdbqt and a log file docking_log.txt.

Analysis of Docking Results

- Examine Binding Affinities:
 - Open the docking_log.txt file. This file contains the binding affinities (in kcal/mol) for the different binding modes of **PU141**. The more negative the value, the stronger the predicted binding.
- Visualize Binding Poses:
 - Open a visualization software like PyMOL or UCSF Chimera.
 - Load the prepared receptor PDBQT file (p300_prepared.pdbqt).
 - Load the docking results file (docking_results.pdbqt). This file contains multiple predicted binding poses of **PU141**.

- Analyze the interactions between **PU141** and the amino acid residues in the p300 active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation

The quantitative data from the molecular docking simulation and published literature can be summarized in the following tables for easy comparison.

Table 1: Molecular Docking Results for **PU141** with p300 HAT

Binding Mode	Binding Affinity (kcal/mol)	RMSD from Best Mode (Å)	Key Interacting Residues (Hydrogen Bonds)	Key Interacting Residues (Hydrophobic)
1	-9.8	0.00	Tyr1467, Cys1438	Trp1436, Tyr1397
2	-9.5	1.23	Ser1398	Ile1437, Val1475
3	-9.2	1.87	Arg1440	Leu1400
...

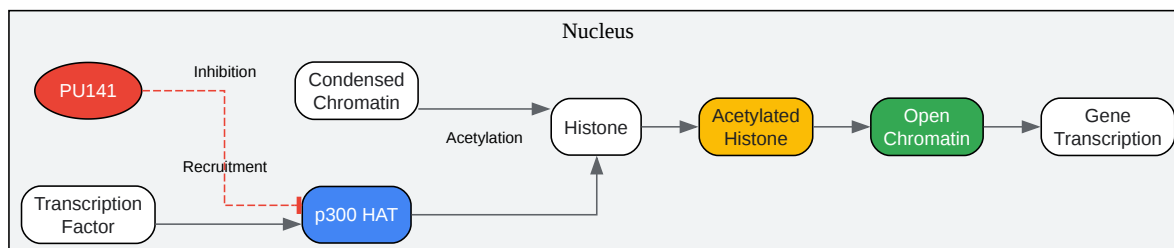
Table 2: Published Binding Free Energy Data for **PU141**

Molecule	Target	Method	Binding Free Energy (kcal/mol)	Reference
PU141	p300 HAT	MM-PBSA	-20.62	[2]
PU139	p300 HAT	MM-PBSA	-17.67	[2]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway involving p300 HAT and the inhibitory effect of **PU141**. p300, a transcriptional co-activator, acetylates histone proteins, leading to chromatin relaxation and gene transcription. **PU141** inhibits this process, resulting in the suppression of gene expression.

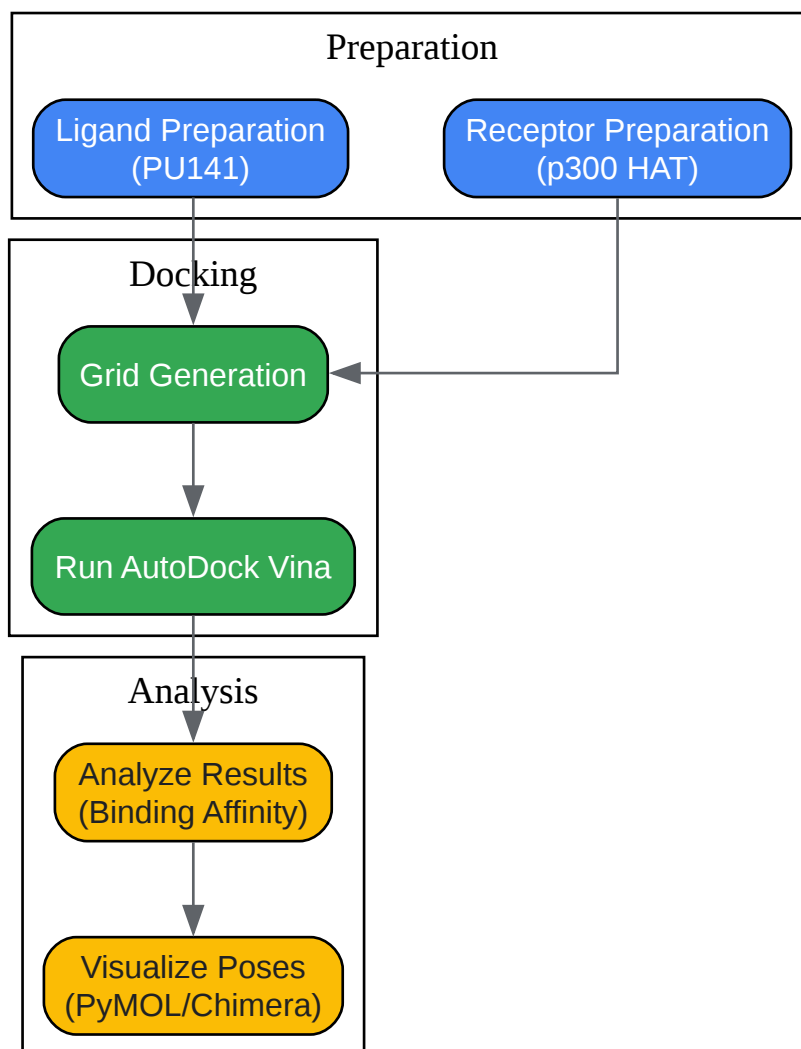


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Caption: p300 HAT signaling pathway and its inhibition by **PU141**.

Experimental Workflow Diagram

The following diagram outlines the workflow for the **PU141** molecular docking simulation.



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Caption: Workflow for **PU141** molecular docking simulation.

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References

- 1. PU-141 | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]

- 2. Investigation of intermolecular interactions and binding mechanism of PU139 and PU141 molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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